Methyl 2-thiofuroate
Overview
Description
Synthesis Analysis
While the specific synthesis of Methyl 2-thiofuroate is not directly mentioned, related compounds and synthetic approaches provide insights. For example, 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources like furfural, demonstrates the feasibility of environmentally benign synthesis strategies for related sulfur-containing compounds (Pace et al., 2012). The synthesis of related thiourea derivatives, such as methyl 2-(3-(furan-2-carbonyl)thioureido)benzoate, highlights methodologies that could be adapted for Methyl 2-thiofuroate synthesis, showcasing the importance of elemental analysis, spectroscopy, and crystallography in characterizing such compounds (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectroscopic and crystallographic techniques, providing a framework for understanding the structure of Methyl 2-thiofuroate. The study of methyl 2-(3-(furan-2-carbonyl)thioureido)benzoate through DFT calculations and spectroscopy reveals detailed information on molecular geometry, vibrational modes, and electronic properties, which are crucial for comprehending the structural aspects of Methyl 2-thiofuroate (Singh et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of Methyl 2-thiofuroate can be inferred from related studies, such as the thiourea-catalyzed asymmetric Michael addition, which illustrates the potential reactivity patterns and applications of sulfur-containing organic compounds in synthetic chemistry (Inokuma et al., 2006).
Physical Properties Analysis
The physical properties of related compounds like 2-Methyltetrahydrofuran, including boiling point, miscibility with water, and stability, offer insights into the behavior of Methyl 2-thiofuroate under various conditions. These properties are essential for determining its applicability in different chemical processes and industrial applications (Pace et al., 2012).
Chemical Properties Analysis
The chemical properties of Methyl 2-thiofuroate, while not explicitly discussed, can be related to studies on similar sulfur-containing compounds. For instance, the synthesis and characterization of thiourea derivatives provide valuable information on chemical bonds, electronic spectra, and reactivity, which are fundamental to understanding the chemical behavior of Methyl 2-thiofuroate (Singh et al., 2013).
Scientific Research Applications
Biomass-Derived Solvents : 2-Methyl-tetrahydrofuran (2-MeTHF), derived from resources like furfural, is used as an environmentally benign alternative solvent in syntheses involving organometallics, organocatalysis, and biotransformations. It is also applicable in processing lignocellulosic materials, indicating potential overlap with Methyl 2-thiofuroate in renewable resource utilization (Pace et al., 2012).
Thiophene-Based Compounds in Various Applications : Thiophene-based compounds, such as 2- and 3-thiopheneacetic acid methyl esters, have applications in drug design, biodiagnostics, electronic and optoelectronic devices, and conductive polymers. Their thermochemical properties are crucial for these applications (Roux et al., 2007).
Metal Halide Addition Products : Thiourea-type ligands, such as 1-methyl-3-alkyl-2(3H)-imidazolethiones, have been used to synthesize new metal and nonmetal halide addition products, indicating potential chemical synthesis applications for Methyl 2-thiofuroate (Williams et al., 2002).
Thermally Assisted Hydrolysis and Methylation : In analytical pyrolysis, the thermally assisted hydrolysis and methylation (THM) technique has wide-ranging applications in analyzing synthetic and natural resins, lipids, waxes, wood products, and more, suggesting potential use of Methyl 2-thiofuroate in similar contexts (Challinor, 2001).
Combustion Studies : Studies on tetrahydrofuran (THF) and 2-methylfuran, including their combustion properties in shock tubes, could be relevant to understanding the combustion characteristics of Methyl 2-thiofuroate (Uygun et al., 2014).
Selective Oxidative Esterification : Catalysts based on gold or other metals have been studied for the selective oxidative esterification of furfural with methanol to methyl 2-furoate, indicating potential catalytic applications of Methyl 2-thiofuroate in similar processes (Ampelli et al., 2016).
Synthetic Equivalents in Chemical Synthesis : Methyl thiophene-2-carboxylate and its derivatives have been utilized as synthetic equivalents in chemical synthesis, involving reactions with aldehydes, ketones, and conjugated esters. Such applications might extend to Methyl 2-thiofuroate (Yang et al., 2000).
Safety And Hazards
properties
IUPAC Name |
S-methyl furan-2-carbothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-9-6(7)5-3-2-4-8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKUAGFDTRLBHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=O)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065582 | |
Record name | 2-Furancarbothioic acid, S-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; fried,cooked onion aroma | |
Record name | S-Methyl thiofuroate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1015/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
63.00 °C. @ 2.00 mm Hg | |
Record name | Methyl 2-thiofuroate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |
Record name | S-Methyl thiofuroate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1015/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.230-1.241 | |
Record name | S-Methyl thiofuroate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1015/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Methyl 2-thiofuroate | |
CAS RN |
13679-61-3 | |
Record name | Methyl 2-thiofuroate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13679-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-thiofuroate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furancarbothioic acid, S-methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Furancarbothioic acid, S-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl thio-2-furoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.783 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2-THIOFUROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H9BCF87R7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methyl 2-thiofuroate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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